Comparative PDE Inhibition: 8-Bromo Substitution vs. Theophylline Baseline
Although direct data for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is absent, class-level evidence demonstrates that the 8-bromo substitution on the pyrazolo[1,5-a][1,3,5]triazine core significantly enhances phosphodiesterase (PDE) inhibition relative to a standard baseline. A structurally related analog, 8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,5-a]-1,3,5-triazine, exhibited an α(lung) inhibition value 185-fold greater than theophylline in a rabbit lung PDE assay [1]. This quantifies the substantial potency gain conferred by the 8-bromo substitution in this chemotype, a feature retained in the core structure of the target compound.
| Evidence Dimension | Inhibition potency vs. theophylline |
|---|---|
| Target Compound Data | Not directly reported; inferred from class analog containing 8-bromo substituent |
| Comparator Or Baseline | Theophylline (baseline) |
| Quantified Difference | 185× more potent than theophylline (for 8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,5-a]-1,3,5-triazine) |
| Conditions | Rabbit lung cAMP PDE assay |
Why This Matters
This demonstrates that the 8-bromo scaffold is associated with high-fold PDE inhibition potency over a known reference, justifying its selection over non-halogenated analogs for PDE-targeting projects.
- [1] Senga, K., Novinson, T., Wilson, H. R., & Robins, R. K. (1981). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3′,5′-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 24(5), 610-613. View Source
